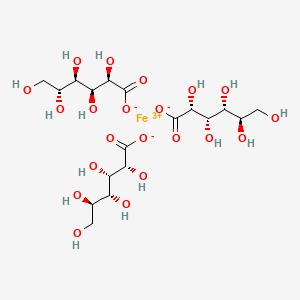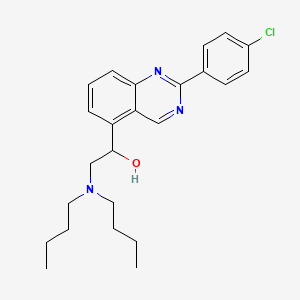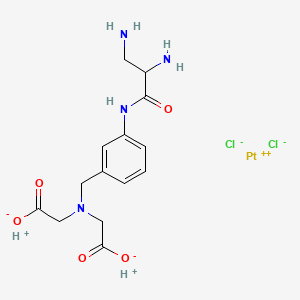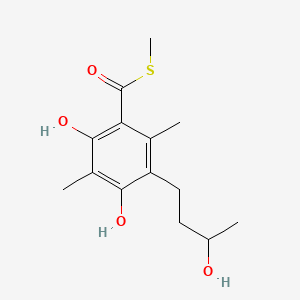![molecular formula C17H11N B1195844 Benz[c]acridine CAS No. 225-51-4](/img/structure/B1195844.png)
Benz[c]acridine
Übersicht
Beschreibung
Benzacridine is a compound that is widely used in the scientific research field. It is an aromatic heterocyclic compound with a wide range of applications in chemical synthesis and biological research. It is a colorless and odorless solid that is highly soluble in water and other organic solvents. The chemical formula of benzacridine is C10H9N. Benzacridine is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and dyes.
Wissenschaftliche Forschungsanwendungen
Environmental Toxicology : Benz[c]acridine has been studied for its phototoxic effects on marine life. Wiegman et al. (2001) found that this compound exhibited high toxicity to the marine flagellate Dunaliella tertiolecta, suggesting a photo-enhanced mode of action due to its susceptibility to ultraviolet radiation. This highlights the environmental risks associated with azaarenes, including this compound, especially in water-quality criteria (Wiegman et al., 2001).
Cancer Research : The potential of this compound derivatives as topoisomerase poisons in cancer treatment has been explored. Makhey et al. (2000) synthesized this compound derivatives to evaluate their activity as topoisomerase poisons, though these specific derivatives did not exhibit significant topoisomerase poisoning activity. This research contributes to the ongoing search for effective anticancer agents (Makhey et al., 2000).
Organic Electronics : this compound derivatives have applications in the field of organic electronics. Kotwica et al. (2016) demonstrated the use of modified this compound derivatives in organic light-emitting diodes (OLEDs). These derivatives exhibited high luminescence and efficiency in electroluminescence, making them suitable for use in OLEDs (Kotwica et al., 2016).
Synthesis of Novel Compounds : Chackal et al. (2002) reported the synthesis of new molecules with a 1H-benzo[c]pyrido[2,3,4-kl]acridine skeleton, indicating the versatility of this compound in creating novel compounds with potential therapeutic interest (Chackal et al., 2002).
Food Safety : Azaarenes, including this compound, have been identified in food oils, raising concerns about environmental contamination in food products. Szterk et al. (2012) developed a method for determining azaarenes in vegetable oils and animal fats, highlighting the importance of monitoring these compounds for food safety (Szterk et al., 2012).
Wirkmechanismus
Target of Action
Benz[c]acridine, like other acridine derivatives, primarily targets nucleic acids in bacteria . The planar area of the tricyclic acridine nucleus is ideally suited to intercalation between nucleotide base pairs in the helix, and the positive charge aids in targeting .
Mode of Action
The mode of action of this compound involves DNA intercalation . This process involves the insertion of the planar tricyclic acridine nucleus between the base pairs of the DNA helix . This interaction with DNA and related enzymes leads to significant impacts on biological processes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving DNA and related enzymes. The intercalation of the this compound molecule into the DNA helix can disrupt normal DNA function and replication . This disruption can lead to downstream effects such as cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Like other acridine derivatives, it is likely to be absorbed and distributed throughout the body, where it can interact with its target sites .
Result of Action
The result of this compound’s action is the disruption of normal cellular processes due to its interaction with DNA. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . In addition, this compound has been shown to have tumor-initiating activity, suggesting it may play a role in the development of cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it can neutralize acids in exothermic reactions to form salts plus water . It may also be incompatible with certain substances, such as isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . These interactions could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Benz[c]acridine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .
Biochemische Analyse
Biochemical Properties
Benz[c]acridine plays a significant role in biochemical reactions due to its unique structure, which allows it to interact with various biomolecules. It has been shown to interact with enzymes such as topoisomerases and telomerases, inhibiting their activity and thereby affecting DNA replication and repair processes . Additionally, this compound can intercalate into DNA, disrupting the normal function of nucleic acids and leading to potential antitumor effects . These interactions highlight the compound’s potential as a therapeutic agent, particularly in cancer treatment.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, it can alter gene expression profiles by binding to DNA and affecting transcriptional regulation. These cellular effects underscore the compound’s potential in modulating cell function and its therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to biomolecules and modulate their activity. At the molecular level, this compound can intercalate into DNA, leading to the inhibition of DNA replication and transcription . It also inhibits the activity of enzymes such as topoisomerases and telomerases, which are crucial for maintaining genomic stability . Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s biological activity and potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained effects on cellular function, including prolonged inhibition of DNA replication and transcription . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit antitumor activity without significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of reactive metabolites that can interact with cellular macromolecules . Additionally, this compound can affect metabolic flux and alter the levels of metabolites involved in key biochemical pathways . Understanding these metabolic interactions is crucial for elucidating the compound’s biological activity and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, where it can exert its biological effects . The transport and distribution of this compound are important factors that influence its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, this compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . This subcellular localization is critical for the compound’s activity and function, as it determines the specific biomolecular targets that this compound can interact with.
Eigenschaften
IUPAC Name |
benzo[c]acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)18-17(14)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPPEBNXKAKQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4N=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N | |
| Record name | BENZ[C]ACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16170 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059759 | |
| Record name | Benz[c]acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benz[c]acridine is a solid., Yellow solid; [HSDB] | |
| Record name | BENZ[C]ACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16170 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benz(c)acridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3830 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very slightly soluble in water, Very soluble in benzene, ether and ethanol, Soluble in acetone | |
| Record name | BENZ(C)ACRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5094 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000035 [mmHg] | |
| Record name | Benz(c)acridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3830 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Yellow needles | |
CAS RN |
225-51-4 | |
| Record name | BENZ[C]ACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16170 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benz[c]acridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benz(c)acridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000225514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz[c]acridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benz[c]acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benz[c]acridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZ(C)ACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV4376Y90X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZ(C)ACRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5094 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
108 °C | |
| Record name | BENZ(C)ACRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5094 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Is Benz[c]acridine carcinogenic?
A1: Yes, this compound itself has been identified as a weak carcinogen. Research has shown that it can induce tumors in animal models, particularly in initiation-promotion studies on mouse skin [] and when administered to newborn mice [, ].
Q2: What structural features of Benz[c]acridines contribute to their carcinogenicity?
A2: The carcinogenic activity of Benz[c]acridines is strongly linked to the presence of a "bay-region" in their molecular structure. This region is susceptible to metabolic activation, leading to the formation of diol epoxides, which are highly reactive and can bind to DNA, ultimately causing mutations that may lead to cancer [, , ].
Q3: Are all methyl-substituted Benz[c]acridines carcinogenic?
A3: No, not all methyl-substituted Benz[c]acridines are carcinogenic. While many 7-methyl-substituted Benz[c]acridines have been identified as carcinogenic, other derivatives with methyl groups at different positions have shown varying levels of carcinogenic activity or were inactive [, , , , ]. The position of the methyl group significantly influences the compound's ability to be metabolized into carcinogenic diol epoxides.
Q4: How does the K-region of Benz[c]acridines relate to their carcinogenicity?
A4: The K-region, a specific area within the this compound molecule, plays a critical role in its carcinogenic potential. Studies suggest that the electronic charge in the K-region correlates with the compound's reactivity with DNA. Benz[c]acridines with higher electron density in the K-region tend to be more carcinogenic [, , , ].
Q5: Do Benz[c]acridines exhibit mutagenic activity?
A5: Yes, Benz[c]acridines have demonstrated mutagenic activity in the presence of metabolic activation (S9 Mix) using the Ames test [, ]. This suggests that they can cause mutations in bacterial DNA, further supporting their potential as carcinogens.
Q6: Are there any differences in the genotoxic response to benz[a]acridine and this compound derivatives?
A6: Yes, studies using rat hepatoma cell lines showed that this compound-3,4-diol is metabolized into DNA-damaging compounds, while the same metabolic pathway for benz[a]acridine seems less active. Diol epoxides, particularly the anti-diol epoxides, of both benz[a]acridine and this compound induced DNA strand breaks in both cell lines tested [].
Q7: How are Benz[c]acridines metabolized in the body?
A7: Benz[c]acridines are primarily metabolized in the liver by cytochrome P450 enzymes. This metabolic process often involves the formation of dihydrodiols, some of which are precursors to the highly reactive and carcinogenic diol epoxides [, ].
Q8: What are the major metabolites of 7-methylthis compound?
A8: The major metabolites of 7-methylthis compound in rat hepatocytes include 7-hydroxymethylthis compound, trans-5,6-dihydro-5,6-dihydroxy-7-methylthis compound, and trans-8,9-dihydro-8,9-dihydroxy-7-methylthis compound [].
Q9: Does inducing cytochrome P450 enzymes affect this compound metabolism?
A9: Yes, pretreatment of rats with phenobarbital or 3-methylcholanthrene, both inducers of cytochrome P450 enzymes, significantly increased the metabolism of 7-methylthis compound in isolated hepatocytes [, ].
Q10: How do Benz[c]acridines interact with DNA?
A10: Benz[c]acridines, specifically their metabolically activated diol epoxide forms, can bind covalently to DNA. This interaction primarily occurs with the DNA bases, potentially leading to structural changes and interfering with essential cellular processes like replication and transcription [].
Q11: Can Benz[c]acridines interact with proteins?
A11: Yes, research has shown that Benz[c]acridines can interact with proteins, leading to the formation of free radicals []. This interaction may contribute to their cytotoxic and carcinogenic effects.
Q12: What is the molecular formula and weight of this compound?
A12: The molecular formula of this compound is C17H11N, and its molecular weight is 229.28 g/mol.
Q13: What spectroscopic techniques are used to characterize Benz[c]acridines?
A13: Several spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, electron spin resonance (ESR) spectroscopy, and Raman spectroscopy, are used to characterize Benz[c]acridines [, , ]. NMR provides insights into the compound's structure and the effects of substituents, while ESR helps study free radical formation, and Raman spectroscopy provides information about the interactions between Benz[c]acridines and DNA.
Q14: How is computational chemistry used to study Benz[c]acridines?
A14: Computational methods, such as molecular orbital (MO) calculations, are valuable tools in this compound research. These methods help predict the electronic properties of the molecule, particularly the electron density distribution in the K-region, which is crucial for understanding its carcinogenic potential [, , ].
Q15: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for Benz[c]acridines?
A15: Yes, QSAR models have been developed to correlate the structure of Benz[c]acridines with their carcinogenic activity [, ]. These models use calculated electronic indices, such as pi-electron density and superdelocalizability, to predict the carcinogenic potential of new this compound derivatives.
Q16: Are Benz[c]acridines found in the environment?
A17: Yes, Benz[c]acridines and their derivatives have been detected in environmental samples, including cigarette smoke, creosote oils, and river sediments [, , , ]. Their presence in these sources raises concerns about potential human exposure and associated health risks.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B1195762.png)



![2-hydroxy-2-[(8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1195773.png)







